molecular formula C10H14N2O B1287194 1-(4-Aminophenyl)-3-pyrrolidinol CAS No. 503457-32-7

1-(4-Aminophenyl)-3-pyrrolidinol

Cat. No.: B1287194
CAS No.: 503457-32-7
M. Wt: 178.23 g/mol
InChI Key: QSXNLJITQBHSMT-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-pyrrolidinol is an organic compound characterized by the presence of an aminophenyl group attached to a pyrrolidinol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-3-pyrrolidinol can be synthesized through several synthetic routes. One common method involves the reduction of 1-(4-nitrophenyl)-3-pyrrolidinol using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out in an alcohol solvent like ethanol or methanol under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient and scalable production of the compound, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-3-pyrrolidinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the aminophenyl group or the pyrrolidinol moiety.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrrolidinol structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used.

    Substitution: Reagents such as halogens or sulfonyl chlorides in the presence of a base like sodium hydroxide are typical.

Major Products Formed:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amino derivatives or fully reduced compounds.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

1-(4-Aminophenyl)-3-pyrrolidinol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-3-pyrrolidinol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

  • 1-(4-Aminophenyl)-2-pyrrolidinol
  • 1-(4-Aminophenyl)-3-pyrrolidinone
  • 1-(4-Aminophenyl)-3-pyrrolidine

Comparison: 1-(4-Aminophenyl)-3-pyrrolidinol is unique due to the presence of both an aminophenyl group and a pyrrolidinol moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(4-aminophenyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXNLJITQBHSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610646
Record name 1-(4-Aminophenyl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503457-32-7
Record name 1-(4-Aminophenyl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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